molecular formula C11H15ClN4O2 B14910252 4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine

4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine

Cat. No.: B14910252
M. Wt: 270.71 g/mol
InChI Key: IMWJXDGNINHYMK-UHFFFAOYSA-N
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Description

4-Chloro-6-(1,4-dioxa-8-azaspiro[45]decan-8-yl)pyrimidin-2-amine is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chloropyrimidine with 1,4-dioxa-8-azaspiro[4.5]decane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, while oxidation can lead to the formation of pyrimidine N-oxides .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine is unique due to its combination of a spirocyclic structure with a pyrimidine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H15ClN4O2

Molecular Weight

270.71 g/mol

IUPAC Name

4-chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H15ClN4O2/c12-8-7-9(15-10(13)14-8)16-3-1-11(2-4-16)17-5-6-18-11/h7H,1-6H2,(H2,13,14,15)

InChI Key

IMWJXDGNINHYMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=NC(=N3)N)Cl

Origin of Product

United States

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